molecular formula C11H9ClN2O B2482560 3-Chloro-4-(pyridin-3-yloxy)aniline CAS No. 25935-37-9

3-Chloro-4-(pyridin-3-yloxy)aniline

Cat. No. B2482560
CAS RN: 25935-37-9
M. Wt: 220.66
InChI Key: HUHJCGBQPHGZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-4-(pyridin-3-yloxy)aniline” is a chemical compound with the molecular formula C11H9ClN2O . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-(pyridin-3-yloxy)aniline” can be represented by the SMILES string NC1=CC=C(C=C1)OC2=CC=CN=C2 . This indicates that the molecule consists of an aniline group (a benzene ring with an attached amino group) and a pyridine group (a benzene ring with a nitrogen atom), connected by an oxygen atom.

Scientific Research Applications

Antitumor Activity

“3-Chloro-4-(pyridin-3-yloxy)aniline” has been found to have significant antitumor activity . A series of derivatives of this compound were synthesized and biologically evaluated for their antitumor activities . Among all the compounds, the antitumor activity of one derivative (referred to as 7k) was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .

Anti-proliferation Effects

The compound 7k, a derivative of “3-Chloro-4-(pyridin-3-yloxy)aniline”, displayed significant anti-proliferation effects on K-562 cells . This suggests its potential use in inhibiting the proliferation of cancer cells.

Anti-migration Effects

In addition to its anti-proliferation effects, compound 7k also showed significant anti-migration effects on K-562 cells . This indicates its potential role in preventing the spread of cancer cells.

Anti-invasion Effects

Compound 7k also demonstrated significant anti-invasion effects on K-562 cells . This suggests its potential use in preventing cancer cells from invading surrounding tissues.

Interaction with BCR-ABL Kinase

Molecular docking studies showed that compound 7k could interact with BCR-ABL kinase . BCR-ABL kinase is a protein that is often overactive in certain types of leukemia, so this interaction suggests a potential therapeutic application for leukemia.

Drug Candidate for Personalized Cancer Therapy

Given its antitumor, anti-proliferation, anti-migration, and anti-invasion effects, as well as its interaction with BCR-ABL kinase, compound 7k can be considered as an antitumor drug candidate . It deserves to be further investigated for personalized cancer therapy.

Molecular Simulation Visualizations

“3-Chloro-4-(pyridin-3-yloxy)aniline” can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations . This can help researchers better understand the molecular structure and interactions of this compound.

Safety and Hazards

“3-Chloro-4-(pyridin-3-yloxy)aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Proper personal protective equipment should be used when handling this chemical .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-4-(pyridin-3-yloxy)aniline is the BCR-ABL kinase . This kinase plays a crucial role in the proliferation and survival of certain cancer cells, making it a key target for antitumor drugs .

Mode of Action

3-Chloro-4-(pyridin-3-yloxy)aniline interacts with the BCR-ABL kinase, inhibiting its activity . This inhibition disrupts the kinase’s role in promoting cell proliferation and survival, leading to anti-proliferative, anti-migration, and anti-invasion effects .

Biochemical Pathways

These could include pathways related to cell cycle regulation, apoptosis, and cell migration .

Pharmacokinetics

The pharmacokinetic properties of 3-Chloro-4-(pyridin-3-yloxy)aniline include high gastrointestinal absorption and permeability across the blood-brain barrier . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4 . These properties may impact the compound’s bioavailability and interactions with other drugs.

Result of Action

The result of 3-Chloro-4-(pyridin-3-yloxy)aniline’s action is significant anti-proliferative, anti-migration, and anti-invasion effects on cancer cells . In particular, one derivative of this compound demonstrated twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .

Action Environment

The action of 3-Chloro-4-(pyridin-3-yloxy)aniline can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs, particularly those metabolized by the same cytochrome P450 enzymes, could potentially affect the compound’s metabolism and efficacy .

properties

IUPAC Name

3-chloro-4-pyridin-3-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHJCGBQPHGZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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